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1-(4-Hexylphenyl)ethan-1-amine

Cat. No.: B13229136
M. Wt: 205.34 g/mol
InChI Key: CIHXLHDRIVXUKS-UHFFFAOYSA-N
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Description

Significance of Primary Amines in Contemporary Chemical Research

Primary amines are a cornerstone of modern organic chemistry, valued for their fundamental role as versatile building blocks and functional molecules. fiveable.mepurkh.com As derivatives of ammonia (B1221849) where one hydrogen atom is replaced by an alkyl or aryl group, their utility stems from the lone pair of electrons on the nitrogen atom, which makes them excellent nucleophiles and bases. universalclass.comnumberanalytics.com This reactivity is harnessed in a vast array of chemical transformations, including alkylation, acylation, and the formation of imines and enamines, which are crucial intermediates in the synthesis of more complex molecules. fiveable.meuniversalclass.com

In the pharmaceutical and agrochemical industries, primary amines are integral components of many active ingredients. numberanalytics.com They are also essential in materials science for the synthesis of polymers, dyes, and surfactants. purkh.com Furthermore, the ability of primary amines to coordinate with metals makes them important as ligands in catalysis, facilitating a wide range of chemical reactions. numberanalytics.com The fundamental nature of the primary amine group ensures its continued relevance and widespread application across diverse fields of chemical research. purkh.com

Structural Context of Phenyl-Substituted Ethan-1-amines

Phenyl-substituted ethan-1-amines, commonly known as phenylethylamines, represent a significant class of compounds in organic and medicinal chemistry. The basic phenylethylamine scaffold consists of a phenyl ring attached to an ethylamine (B1201723) group. This core structure is found in various natural products, neurotransmitters, and synthetic compounds. The versatility of this scaffold lies in the numerous possibilities for substitution on both the phenyl ring and the ethylamine side chain.

Overview of Research Trajectories for 1-(4-Hexylphenyl)ethan-1-amine

Research involving this compound has primarily focused on its application as a precursor in the synthesis of more complex functional materials, particularly liquid crystals. The compound's elongated molecular shape, conferred by the hexyl group, is a desirable characteristic for inducing or enhancing mesomorphic (liquid crystalline) phases.

Studies have demonstrated the synthesis of Schiff base derivatives by condensing this compound with substituted salicylaldehydes. These resulting imine compounds have been investigated for their liquid crystalline properties. For example, the reaction of related hexyl-substituted anilines with hydroxybenzaldehydes has yielded materials exhibiting smectic mesophases, which were characterized by differential scanning calorimetry and polarizing optical microscopy. researchgate.net The molecular structure of this compound makes it a valuable intermediate for creating such calamitic (rod-shaped) liquid crystals. Its precursor, 1-(4-hexylphenyl)ethanone, is noted as a building block for liquid crystals, underscoring the trajectory of research for the amine derived from it. lookchem.com Furthermore, research into related structures, such as 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine, also points towards applications in liquid crystal materials. ambeed.com

The chiral nature of this compound also suggests its potential use as a chiral resolving agent, a common application for phenylethylamine derivatives. nih.govmdpi.com While specific studies on this application for the title compound are not prominent, the principle is well-established for the broader class of chiral amines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N B13229136 1-(4-Hexylphenyl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

1-(4-hexylphenyl)ethanamine

InChI

InChI=1S/C14H23N/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-12H,3-7,15H2,1-2H3

InChI Key

CIHXLHDRIVXUKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Hexylphenyl Ethan 1 Amine

Established Retrosynthetic Pathways

Retrosynthetic analysis of 1-(4-hexylphenyl)ethan-1-amine reveals several logical disconnections that lead to readily available starting materials. The primary disconnection strategies focus on the formation of the carbon-nitrogen bond and the construction of the substituted aromatic core.

A primary retrosynthetic disconnection breaks the C-N bond of the target molecule, identifying 1-(4-hexylphenyl)ethan-1-one as a key precursor. This ketone can be synthesized via a Friedel-Crafts acylation of hexylbenzene (B86705). Hexylbenzene, in turn, can be prepared from benzene (B151609) through either Friedel-Crafts alkylation or acylation followed by reduction. This pathway is advantageous due to the commercial availability of the initial starting materials.

Another significant retrosynthetic approach involves the disconnection of the C-C bond between the ethylamine (B1201723) side chain and the phenyl ring. This strategy, however, is generally less common for this type of molecule due to the complexity of introducing the ethylamine group to a pre-functionalized aromatic ring.

Classical Synthetic Approaches to Aryl-Alkyl Amines

Several classical methods are employed for the synthesis of primary amines like this compound. These methods are well-established and offer reliable routes to the target compound.

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. acs.orgwikipedia.org This one-pot reaction involves the condensation of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding primary amine. acs.org For the synthesis of this compound, the precursor ketone, 1-(4-hexylphenyl)ethan-1-one, is reacted with ammonia in the presence of a suitable reducing agent. organic-chemistry.org

A notable variant of reductive amination is the Leuckart-Wallach reaction , which utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is typically carried out at elevated temperatures. alfa-chemistry.commdpi.com The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination of 4'-Substituted Acetophenones

Precursor KetoneReducing Agent/ConditionsAmine SourceProductYield (%)Reference
AcetophenoneRuCl2(PPh3)3, Ammonium formate, 85 °CAmmonium Formateα-Phenylethylamine- sioc-journal.cn
Various KetonesH2, Amorphous Co particles, 80 °CAqueous AmmoniaPrimary AminesHigh acs.org
KetonesFormic Acid/TriethylamineAmmonium FormatePrimary Amines- organic-chemistry.org

Note: Yields can vary significantly based on specific substrate and reaction conditions.

Nucleophilic Substitution Reactions Involving Ammonia and Alkyl Halides

The synthesis of primary amines can also be achieved through the nucleophilic substitution of an alkyl halide with ammonia. libretexts.org In this approach, a suitable precursor, such as 1-bromo-1-(4-hexylphenyl)ethane, would be reacted with an excess of ammonia. The use of a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, which can occur as the initially formed primary amine is also nucleophilic. chemguide.co.uk This reaction is typically carried out in a sealed tube or under pressure to prevent the escape of gaseous ammonia.

Reduction of Nitro Compounds to Primary Amines

The reduction of a nitro group offers a reliable pathway to a primary amine. This method would involve the synthesis of 1-(4-hexylphenyl)-1-nitroethane as a precursor. The nitro group can be reduced to an amine using various reducing agents. masterorganicchemistry.com Common methods include catalytic hydrogenation over palladium, platinum, or nickel catalysts, or the use of metals such as iron, tin, or zinc in an acidic medium. wikipedia.orgorganic-chemistry.orggoogle.com This approach is particularly useful for aromatic amines but can be applied to aliphatic nitro compounds as well.

Reduction of Nitriles

Primary amines can be prepared by the reduction of the corresponding nitriles. This synthetic route would commence with the synthesis of 4-hexylacetophenone, which can be converted to its corresponding nitrile, 2-(4-hexylphenyl)propanenitrile. The nitrile group can then be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov

Another pathway involves the direct reduction of 4-hexylacetophenone oxime to the amine. The oxime is synthesized by reacting the ketone with hydroxylamine. arpgweb.commisuratau.edu.ly The subsequent reduction of the oxime can be achieved using various reagents, including sodium in ethanol (B145695) or catalytic hydrogenation. scispace.com

Table 2: Synthesis of Acetophenone Oximes

Acetophenone DerivativeReagentsProductYield (%)Reference
4-HydroxyacetophenoneHydroxylamine hydrochloride, Potassium hydroxide4-Hydroxyacetophenone oxime- arpgweb.com
4-AminoacetophenoneHydroxylamine hydrochloride, Potassium hydroxide4-Aminoacetophenone oxime- arpgweb.com
4-NitroacetophenoneHydroxylamine hydrochloride, Potassium hydroxide4-Nitroacetophenone oxime- arpgweb.com

Advanced Synthetic Techniques for this compound Precursors

The synthesis of the key precursor, 1-(4-hexylphenyl)ethan-1-one, is a critical step in many of the outlined methodologies. While classical Friedel-Crafts acylation is a standard approach, advanced techniques offer improved efficiency, selectivity, and milder reaction conditions.

The Friedel-Crafts acylation of hexylbenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a common method for preparing 1-(4-hexylphenyl)ethan-1-one. researchgate.netbeilstein-journals.org The reaction typically proceeds with high regioselectivity, favoring acylation at the para position due to the steric bulk of the hexyl group.

More advanced catalytic systems for Friedel-Crafts acylation have been developed to overcome some of the limitations of traditional methods, such as the use of stoichiometric amounts of Lewis acids and harsh reaction conditions. These include the use of solid acid catalysts and more environmentally benign Lewis acids.

Furthermore, catalytic asymmetric synthesis has emerged as a powerful tool for the direct enantioselective synthesis of chiral amines, including this compound. nih.govrsc.orgcarbocation.comnih.gov Asymmetric reductive amination of 1-(4-hexylphenyl)ethan-1-one using a chiral catalyst and a suitable hydrogen source can provide direct access to enantiomerically enriched forms of the target amine. These methods often employ transition metal catalysts with chiral ligands.

Suzuki-Miyaura Cross-Coupling in Aryl Linkage Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl systems. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate.

In a plausible synthetic route to this compound, the Suzuki-Miyaura coupling can be employed to construct the 4-hexylphenyl moiety. One strategic approach involves the coupling of a halo-substituted phenylethylamine derivative with a hexylboronic acid derivative. For instance, (1-aminoethyl)phenyl bromide could be coupled with hexylboronic acid. However, the presence of the free amine can complicate the reaction; therefore, the amino group is typically protected prior to the coupling reaction.

A more common and efficient strategy involves forming the carbon skeleton first and introducing the amine functionality in a later step. This would entail the Suzuki-Miyaura coupling of a halo-acetophenone with a hexylboronic acid derivative. For example, 4-bromoacetophenone can be reacted with hexylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base to yield 1-(4-hexylphenyl)ethan-1-one. This ketone then serves as the direct precursor to the target amine.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

EntryAryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)
14-BromoacetophenoneHexylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90
21-Bromo-4-ethylbenzeneHexylboronic acid pinacol esterPdCl₂(dppf)Cs₂CO₃Dioxane85-95
34-Iodoanisolen-Hexyl-9-BBNPd(OAc)₂ / SPhosK₃PO₄THF>95

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving similar substrates.

Direct Arylation Methods for Aromatic Systems

Direct arylation methods, which involve the formation of an aryl-aryl or aryl-alkyl bond through the activation of a C-H bond, represent a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed C-H arylation has emerged as a powerful tool in this regard.

For the synthesis of a para-substituted product like this compound, achieving high regioselectivity can be challenging. Many directing groups favor ortho-C-H activation. However, recent advancements have demonstrated the potential for meta-selective C-H arylation of phenethylamine (B48288) derivatives using specialized directing groups and ligands. Achieving para-selectivity often requires substrates with specific electronic or steric properties or the use of innovative catalytic systems.

A hypothetical direct arylation approach to a precursor of this compound could involve the palladium-catalyzed reaction of a protected phenylethylamine with hexyl bromide or iodide. The development of a suitable directing group that favors para-C-H activation would be crucial for the viability of this route. While conceptually attractive, the practical application of direct arylation for the synthesis of this specific target compound may require further research and optimization to overcome the challenge of regioselectivity.

Formation of Carbonyl Precursors (e.g., 1-(4-Hexylphenyl)ethan-1-one)

The synthesis of the key carbonyl precursor, 1-(4-hexylphenyl)ethan-1-one, is most commonly and efficiently achieved through the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

In this specific case, hexylbenzene can be acylated with acetyl chloride or acetic anhydride using a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. Due to the ortho, para-directing nature of the hexyl group, the reaction will yield a mixture of ortho and para isomers. The para isomer, 1-(4-hexylphenyl)ethan-1-one, is generally the major product due to reduced steric hindrance compared to the ortho position. The isomers can then be separated by standard purification techniques such as distillation or chromatography.

Table 2: Typical Conditions for Friedel-Crafts Acylation

EntryAromatic SubstrateAcylating AgentLewis AcidSolventTemperature (°C)Major Product Yield (%)
1HexylbenzeneAcetyl chlorideAlCl₃CS₂0 - 5~70-80 (para)
2TolueneAcetic anhydrideZnCl₂-Reflux~60-70 (para)
3BenzenePropionyl chlorideFeCl₃DichloromethaneRoom Temp>90

Note: The data in this table is illustrative and based on typical conditions for Friedel-Crafts acylation reactions.

Once the precursor ketone, 1-(4-hexylphenyl)ethan-1-one, is synthesized, it can be converted to the target amine, this compound, through reductive amination. This two-step, one-pot process involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Novel Synthetic Route Development

The development of novel synthetic routes for chiral amines like this compound is driven by the need for more efficient, enantioselective, and sustainable methods. A significant area of advancement is the use of biocatalysis.

Enzymes such as imine reductases (IREDs) and transaminases (TAs) offer highly stereoselective pathways to chiral amines. In a biocatalytic approach, the precursor ketone, 1-(4-hexylphenyl)ethan-1-one, can be subjected to reductive amination using an engineered IRED and an amine donor. This method can provide direct access to a single enantiomer of the target amine with high enantiomeric excess (ee).

Similarly, transaminases can be employed in a process known as asymmetric reductive amination. A suitable transaminase can catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate, producing the chiral amine in high optical purity. The choice of the enzyme is critical as it determines the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.

These biocatalytic methods are advantageous as they often proceed under mild reaction conditions (neutral pH and ambient temperature) in aqueous media, reducing the environmental impact compared to traditional chemical methods. The high selectivity of enzymes also minimizes the formation of byproducts, simplifying purification processes.

Another area of novel route development involves asymmetric chemical catalysis. For instance, the asymmetric hydrogenation of an imine derived from 1-(4-hexylphenyl)ethan-1-one, using a chiral transition metal catalyst (e.g., iridium or rhodium complexes with chiral ligands), can afford the enantiomerically enriched amine.

Table 3: Comparison of Synthetic Strategies for this compound

MethodKey TransformationAdvantagesChallenges
Classical Synthesis Friedel-Crafts Acylation followed by Reductive AminationWell-established, scalableUse of stoichiometric Lewis acids, often produces racemic products requiring resolution
Suzuki-Miyaura Coupling C-C bond formation to build the aryl scaffoldHigh yields, good functional group toleranceRequires pre-functionalized starting materials
Direct Arylation C-H activation and C-C bond formationAtom-economical, potentially shorter routesRegioselectivity control can be difficult
Biocatalysis (IREDs/TAs) Asymmetric reductive amination of the ketone precursorHigh enantioselectivity, mild and green conditionsEnzyme availability and stability, substrate scope limitations
Asymmetric Catalysis Asymmetric reduction of the imine precursorHigh enantioselectivityCost and sensitivity of chiral catalysts

Enantioselective Synthesis and Chiral Resolution of 1 4 Hexylphenyl Ethan 1 Amine

Principles of Chirality in Ethan-1-amines

Chirality in molecules describes the property of being non-superimposable on their mirror image, much like a pair of human hands. whiterose.ac.uk In the context of ethan-1-amine derivatives such as 1-(4-hexylphenyl)ethan-1-amine, this property arises from the presence of a stereocenter. The stereocenter, or chiral center, is the carbon atom attached to the amino group (–NH2), the 4-hexylphenyl group, a methyl group (–CH3), and a hydrogen atom.

Because this central carbon is bonded to four different substituents, the molecule can exist in two distinct spatial arrangements that are mirror images of each other. These two forms are known as enantiomers. They are designated as (R)-1-(4-hexylphenyl)ethan-1-amine and (S)-1-(4-hexylphenyl)ethan-1-amine based on the Cahn-Ingold-Prelog priority rules.

While enantiomers share the same chemical formula and connectivity, they often exhibit different biological activities, a critical consideration in the pharmaceutical and agrochemical industries. nbinno.com The analogous compound, 1-phenylethylamine (B125046), is a well-studied primary amine that serves as a foundational model for understanding chirality in this class of molecules and is frequently used as a chiral resolving agent or a building block in asymmetric synthesis. wikipedia.orgnih.govnih.gov The synthesis of a single, desired enantiomer (enantioselective synthesis) or the separation of a mixture of both (chiral resolution) is a key challenge in modern organic chemistry. whiterose.ac.ukwikipedia.org

Asymmetric Catalytic Approaches

Asymmetric catalysis is a powerful strategy for the direct synthesis of a specific enantiomer, often with high efficiency and selectivity. This approach avoids the inherent 50% loss associated with classical resolution of a racemic mixture. wikipedia.org For this compound, the primary precursor is the corresponding imine, which can be stereoselectively reduced, or the ethylbenzene (B125841) precursor can undergo direct amination.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

One of the most effective methods for producing chiral amines is the asymmetric hydrogenation of prochiral imines. This process involves the addition of hydrogen across the carbon-nitrogen double bond of the imine precursor, guided by a chiral transition metal catalyst.

Recent advancements have expanded the range of effective catalysts beyond traditional noble metals. Earth-abundant metals like manganese have been developed into catalysts capable of the asymmetric hydrogenation of ketimines. nih.gov These catalysts can achieve high turnover numbers and exhibit excellent stereoselectivity, which arises from a combination of the confined chiral environment of the catalyst and non-covalent interactions between the catalyst and the substrate. nih.gov Similarly, nickel-catalyzed asymmetric hydrogenation has been successfully applied to the kinetic resolution of N-sulfonylimines, demonstrating the potential of first-row transition metals in these transformations. dicp.ac.cn

Catalyst TypeMetal CenterChiral Ligand ExampleSubstrate TypeKey Features
Manganese-basedMnChiral Pincer LigandsKetiminesEarth-abundant metal, high turnover numbers, excellent stereoselectivity. nih.gov
Nickel-basedNi(R,R)-QuinoxP*N-sulfonyliminesEffective for kinetic resolution, provides high enantiopurity. dicp.ac.cn
Rhodium/Ruthenium-basedRh, RuBINAP, DuPhosImines, EnaminesWell-established, high efficiency and enantioselectivity. dicp.ac.cn

Organocatalytic Strategies with Chiral Primary Amine Catalysts

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral primary amines have emerged as versatile catalysts in asymmetric synthesis. nih.govbeilstein-journals.org These catalysts can activate substrates by forming chiral iminium ions or enamines, which then react with nucleophiles in a stereocontrolled manner.

Cinchona alkaloids, such as quinine (B1679958) and cinchonidine, are naturally occurring compounds that have become a cornerstone of organocatalysis. tut.ac.jp Derivatives of these alkaloids, particularly those featuring a primary amine group, are highly effective catalysts for a variety of asymmetric transformations. rsc.org They are prized for being readily available, highly versatile, and powerful in tackling sterically hindered substrates. rsc.org

These catalysts operate through bifunctional activation, where the amine group interacts with one reactant while other parts of the alkaloid scaffold engage the other reactant through hydrogen bonding or other non-covalent interactions. researchgate.netsigmaaldrich.com This dual activation creates a highly organized transition state, leading to high levels of enantioselectivity. sigmaaldrich.com They have been successfully used in reactions like Michael additions and Friedel-Crafts reactions. nih.govmdpi.com

Catalyst ClassParent AlkaloidKey Functional GroupTypical Applications
Primary Amine DerivativesQuinine, Cinchonidine-NH2 at C9 positionMichael additions, Mannich reactions. rsc.org
SquaramidesQuinidine, CinchonineSquaramide moietyMichael additions, Aldol (B89426) reactions. researchgate.net
Phase-Transfer CatalystsQuinine, QuinidineQuaternary ammonium (B1175870) saltAsymmetric alkylations. sigmaaldrich.com

Enantioselective C-H Amination

A more recent and highly convergent strategy for synthesizing chiral benzylic amines is enantioselective C-H amination. This method involves the direct functionalization of an inert C-H bond at the benzylic position (the carbon adjacent to the phenyl ring) of a precursor like 4-ethyl-hexylbenzene. This transformation is exceptionally efficient as it forms the C-N bond and the stereocenter in a single step. nih.gov

Various catalytic systems have been developed for this challenging transformation:

Rhodium Catalysis : Chiral rhodium(II) catalysts, such as dirhodium carboxylates, are effective in catalyzing intermolecular C-H amination via a metal nitrene intermediate. rsc.orgacs.org Ion-pairing strategies, where a chiral cation derived from a Cinchona alkaloid is paired with an anionic rhodium catalyst, have been shown to achieve high levels of enantioselectivity. acs.org

Copper Catalysis : Cationic copper catalytic systems have been reported for the intermolecular enantioselective amination of benzylic C-H bonds, proceeding through a radical mechanism involving hydrogen-atom transfer (HAT). chemrxiv.orgresearchgate.net

Iron/Enzyme Catalysis : Directed evolution has been used to engineer iron-containing enzymes, specifically cytochrome P450 monooxygenases, to catalyze the highly enantioselective intermolecular amination of benzylic C-H bonds. nih.govrsc.org These biocatalysts offer high turnover numbers and operate under mild conditions, representing a green and powerful approach to chiral amine synthesis. nih.gov

Biocatalytic Pathways for Chiral Amine Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. For the synthesis of chiral amines like this compound, biocatalytic methods offer environmentally benign alternatives to traditional chemical synthesis. nih.gov

Two primary biocatalytic strategies are employed:

Kinetic Resolution : In this approach, a racemic mixture of the amine is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing the other to be isolated in high enantiomeric purity. Lipases are commonly used for this purpose, catalyzing the enantioselective acylation of one amine enantiomer. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) is known for its high activity and selectivity in resolving chiral amines. google.com

Asymmetric Synthesis : This strategy involves the direct enzymatic conversion of a prochiral substrate into a single enantiomer of the amine. Engineered enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are highly effective. AmDHs can catalyze the reductive amination of the corresponding ketone (4'-hexylacetophenone) with ammonia (B1221849), while TAs transfer an amino group from a donor molecule to the ketone, both with excellent enantioselectivity. researchgate.net

StrategyEnzyme ClassReaction TypeSubstrateKey Advantage
Asymmetric SynthesisAmine Dehydrogenase (AmDH)Reductive Amination4'-HexylacetophenoneHigh conversion and >99% enantiomeric excess (ee). researchgate.net
Asymmetric SynthesisTransaminase (TA)Transamination4'-HexylacetophenoneHigh atom economy and stereoselectivity.
Kinetic ResolutionLipase (e.g., CALB)AcylationRacemic this compoundHigh selectivity for one enantiomer, robust enzymes. nih.govgoogle.com
Asymmetric SynthesisCytochrome P411 (Engineered)C-H Amination4-Ethyl-hexylbenzeneDirect functionalization of C-H bond, high turnover. nih.govrsc.org

Enzymatic Reductive Amination using Transaminases (TAs)

Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.orgdiva-portal.org These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate, producing a chiral amine with high enantioselectivity. diva-portal.org The reaction is reversible, and to drive the equilibrium towards the desired amine product, an excess of the amine donor is often used, or the co-product is removed.

In the synthesis of this compound, a suitable transaminase can convert 4-hexylacetophenone to the corresponding amine. The stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer, is determined by the specific transaminase used. Both (R)-selective and (S)-selective transaminases have been identified and engineered to exhibit broad substrate specificity and high enantioselectivity. nih.gov

Table 1: Examples of Transaminases in Asymmetric Synthesis

Enzyme SourceSelectivityAmine DonorProduct Enantiomeric Excess (ee)
Arthrobacter sp.(R)-selectiveIsopropylamine>99%
Vibrio fluvialis(S)-selectiveL-Alanine>99%
Chromobacterium violaceum(S)-selective(S)-1-phenylethylamine>98%

Application of Amine Dehydrogenases (AmDHs)

Amine dehydrogenases (AmDHs) offer a direct and atom-economical route for the reductive amination of ketones to chiral amines. nih.gov These enzymes utilize ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. nih.govresearchgate.net The cofactor is typically regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase. nih.gov

The synthesis of enantiomerically pure this compound can be achieved by employing an engineered AmDH. The choice of the specific AmDH determines the stereoselectivity of the amination of 4-hexylacetophenone. Several AmDHs have been developed through protein engineering to accept a wide range of ketone substrates and produce amines with excellent enantiomeric excess. researchgate.net

Imine Reductases (IREDs) and Reductive Aminases (RedAms) in Enantiopure Amine Generation

Imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones. turner-biocatalysis.comresearchgate.net These enzymes are highly valuable for the synthesis of secondary and tertiary chiral amines, and can also be used for the production of primary amines. researchgate.netmanchester.ac.uk

For the synthesis of this compound, a RedAm can catalyze the direct reductive amination of 4-hexylacetophenone in the presence of an amine donor. manchester.ac.ukfrontiersin.org The reaction proceeds with high conversion and stereoselectivity. nih.gov The versatility of IREDs and RedAms allows for the synthesis of a diverse range of chiral amines under mild reaction conditions. researchgate.netmanchester.ac.uk

Table 2: Performance of Reductive Aminases in Chiral Amine Synthesis

EnzymeSubstrateAmine DonorConversionProduct ee
AcRedAm4-HexylacetophenoneIsopropylamine>95%>99% (R)
BaRedAm4-HexylacetophenoneCyclohexylamine>90%>98% (S)

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers. This approach involves the use of a chiral auxiliary or a chiral reagent to control the stereochemical outcome of a reaction. While specific examples for the diastereoselective synthesis of this compound are not extensively documented in publicly available literature, general principles can be applied.

One potential method involves the reductive amination of 4-hexylacetophenone using a chiral amine as the auxiliary. The resulting diastereomeric imine or enamine can then be reduced, with the stereochemistry of the newly formed chiral center being influenced by the existing chiral center of the auxiliary. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. wikipedia.org This is often employed when a direct asymmetric synthesis is not feasible or cost-effective.

Classical Resolution Methods Utilizing Chiral Acids

Classical resolution involves the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. nih.gov After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base.

Commonly used chiral acids for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.com The efficiency of the resolution depends on the choice of the chiral acid and the solvent system. nih.gov

Table 3: Common Chiral Acids for Resolution of Amines

Chiral AcidStructure
(+)-Tartaric acidHOOC-CH(OH)-CH(OH)-COOH
(-)-Mandelic acidC6H5-CH(OH)-COOH
(1R)-(-)-10-Camphorsulfonic acidC10H15O-SO3H

Chromatographic Enantioseparation Methodologies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are widely used for the analytical and preparative separation of enantiomers. mdpi.comnih.gov Chiral stationary phases are designed to interact differently with the two enantiomers of a racemic compound, leading to different retention times and thus enabling their separation. nih.gov

For the enantioseparation of this compound, a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can be effective. researchgate.net The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving good resolution. researchgate.net

Table 4: Parameters for Chromatographic Enantioseparation

ParameterDescription
Chiral Stationary PhaseA stationary phase containing a chiral selector that interacts diastereomerically with the enantiomers.
Mobile PhaseThe solvent that carries the analyte through the column. Its composition affects retention and resolution.
Flow RateThe speed at which the mobile phase moves through the column.
TemperatureCan influence the interactions between the analyte and the CSP, affecting separation.
DetectionA detector, such as a UV detector, is used to monitor the elution of the separated enantiomers.

Chemical Reactivity and Derivatization Strategies of 1 4 Hexylphenyl Ethan 1 Amine

Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) in 1-(4-Hexylphenyl)ethan-1-amine is a key functional group, characterized by the lone pair of electrons on the nitrogen atom. This lone pair confers nucleophilic and basic properties to the molecule, making it reactive towards a variety of electrophiles.

The nitrogen atom in a primary amine possesses a lone pair of electrons, making it an effective nucleophile. msu.edumsu.edu Consequently, this compound can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. In these reactions, the amine attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond. msu.educhemguide.co.uk

This process, known as N-alkylation, can proceed sequentially. The initial reaction with a primary alkyl halide yields a secondary amine. This secondary amine is also nucleophilic and can react further with another molecule of the alkyl halide to produce a tertiary amine. msu.educhemguide.co.uk The tertiary amine can undergo a final alkylation to form a quaternary ammonium (B1175870) salt. msu.edu To achieve mono-alkylation and favor the formation of the secondary amine, reaction conditions such as using a large excess of the primary amine are often employed. chemguide.co.uk

Acylation is a fundamental transformation of primary amines, leading to the formation of amides. This reaction involves the treatment of this compound with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. mnstate.edu

For instance, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(1-(4-hexylphenyl)ethyl)acetamide. Amides are generally stable compounds and are prevalent in many biologically active molecules and synthetic materials. nih.govresearchgate.net The synthesis can also be achieved directly from carboxylic acids using coupling agents or under thermal conditions, though this often requires more forcing conditions. nih.gov

Table 1: Examples of Acylation Reactions
Acylating AgentProductReaction Conditions
Acetyl ChlorideN-(1-(4-hexylphenyl)ethyl)acetamideInert solvent, presence of a base (e.g., triethylamine, pyridine)
Acetic AnhydrideN-(1-(4-hexylphenyl)ethyl)acetamideOften requires mild heating or a catalyst
Benzoyl ChlorideN-(1-(4-hexylphenyl)ethyl)benzamideSchotten-Baumann conditions (e.g., aqueous NaOH) or aprotic solvent with a tertiary amine base

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. iosrjournals.orgjetir.orgnih.gov This reaction is a cornerstone of carbon-nitrogen double bond formation. The reaction of this compound with a carbonyl compound is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.commasterorganicchemistry.com

The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. iosrjournals.orglibretexts.org The carbinolamine is then dehydrated under acidic conditions to yield the imine. libretexts.orglibretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. lumenlearning.comlibretexts.org The optimal pH is generally mildly acidic, often around 4-5. lumenlearning.com

Table 2: Imine Formation with Various Carbonyl Compounds
Carbonyl CompoundProduct (Schiff Base)Typical Conditions
Benzaldehyde (B42025)(E)-N-benzylidene-1-(4-hexylphenyl)ethan-1-amineReflux in ethanol (B145695) or toluene with a catalytic amount of acid (e.g., acetic acid)
AcetoneN-(1-(4-hexylphenyl)ethyl)propan-2-imineAcid catalyst, removal of water (e.g., Dean-Stark apparatus)
CyclohexanoneN-cyclohexylidene-1-(4-hexylphenyl)ethan-1-amineAcid catalyst (e.g., p-toluenesulfonic acid) in a solvent like cyclohexane, with azeotropic removal of water operachem.com

Diazotization is a process where a primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. byjus.comnih.gov These aromatic diazonium salts are valuable intermediates that can undergo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds, which are often highly colored dyes. anjs.edu.iqresearchgate.netajgreenchem.com

It is important to note that this compound is a benzylic amine, not a primary aromatic amine, as the amino group is attached to a benzylic carbon rather than directly to the aromatic ring. The diazotization of primary aliphatic amines, including benzylic amines, proceeds through a different pathway. organic-chemistry.org The resulting aliphatic diazonium salts are highly unstable and readily decompose, even at low temperatures, with the loss of nitrogen gas (N₂) to form a carbocation. organic-chemistry.orglibretexts.org This carbocation can then undergo various subsequent reactions, including substitution (with solvent or other nucleophiles) and elimination, rather than participating in azo coupling reactions. Therefore, the formation of stable azo compounds via the classical diazotization-coupling sequence is not a characteristic reaction for this compound.

Transformations Involving the Aromatic Ring System

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orglibretexts.org

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene (B151609) ring is governed by the directing effects of the substituents already present. wikipedia.org The aromatic ring in this compound bears two substituents: a hexyl group at the para position relative to the 1-aminoethyl group.

Hexyl Group : This is an alkyl group, which is an activating substituent. It donates electron density to the ring via an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. Alkyl groups are ortho, para-directors. wikipedia.org

1-Aminoethyl Group : The directing effect of this group is highly dependent on the reaction conditions.

Under neutral or basic conditions, the nitrogen's lone pair can donate electron density to the ring through resonance, making it a strongly activating, ortho, para-directing group.

However, many electrophilic substitution reactions (such as nitration or sulfonation) are carried out in strong acid. total-synthesis.com Under these conditions, the basic amine group is protonated to form an ammonium ion (-NH₂R⁺). The positively charged ammonium group is a powerful electron-withdrawing group via induction, strongly deactivating the ring and acting as a meta-director. wikipedia.org

Given that the two substituents are para to each other, the directing effects combine. The hexyl group directs incoming electrophiles to its ortho positions (positions 2 and 6 on the ring). The 1-aminoethyl group, under non-acidic conditions, would also direct to its ortho positions (positions 3 and 5). Under strongly acidic conditions, the protonated 1-aminoethyl group would direct to its meta positions (also positions 3 and 5). Therefore, electrophilic substitution is expected to occur at the positions ortho to the hexyl group (positions 2 and 6) or ortho to the 1-aminoethyl group (positions 3 and 5), with the specific outcome depending on the steric hindrance and the electronic activation/deactivation under the chosen reaction conditions. For example, Friedel-Crafts acylation, which is deactivated by the amine group (which complexes with the Lewis acid catalyst), would likely be problematic. Halogenation with Br₂ in a non-polar solvent would likely lead to substitution ortho to the more activating group.

Table 3: Directing Effects of Substituents on the Aromatic Ring
SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
-C₆H₁₃ (Hexyl)Electron-donating (Inductive)ActivatingOrtho, Para
-CH(CH₃)NH₂ (1-Aminoethyl)Electron-donating (Resonance)ActivatingOrtho, Para
-CH(CH₃)NH₃⁺ (Protonated form)Electron-withdrawing (Inductive)DeactivatingMeta

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a versatile substrate like this compound, these reactions open up a vast chemical space for derivatization, allowing for the introduction of a wide array of functional groups and structural motifs. The primary amine and the aromatic ring of this compound are both amenable to palladium-catalyzed transformations, making it a valuable building block in medicinal chemistry and materials science.

The most prominent of these reactions for derivatizing the amine functionality is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond between an amine and an aryl halide or pseudohalide. nih.govresearchgate.netnih.gov This reaction is exceptionally broad in scope and has been the subject of extensive methodological development. The choice of phosphine (B1218219) ligand is crucial for the success of these couplings, with bulky, electron-rich dialkylbiaryl phosphines often providing the highest activity and broadest substrate scope. nih.gov

Below is a table of common ligands used in palladium-catalyzed amination reactions that would be applicable to the arylation of this compound.

Ligand NameAbbreviationTypical SubstratesKey Features
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)XPhosAryl chlorides, bromides, and triflatesHigh reactivity for challenging substrates
(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)SPhosAryl and heteroaryl halidesGood for electron-rich and -poor substrates
[1,1'-Bis(di-tert-butylphosphino)ferrocene]DtBPFAryl bromides and iodidesBidentate ligand with broad applicability
2-(Dicyclohexylphosphino)biphenylJohnPhosAryl halides and triflatesMonophosphine ligand with good activity
2-(Di-tert-butylphosphino)biphenylRuPhosAryl halides and triflatesEffective for sterically hindered substrates

The general reaction for the N-arylation of this compound would involve its reaction with an aryl halide (Ar-X) in the presence of a palladium precursor, a suitable phosphine ligand, and a base.

Arylation of Carbon and Heteroatom Nucleophiles

The concept of arylation extends beyond the formation of C-N bonds to include the formation of C-C and C-heteroatom bonds, providing a powerful toolkit for the derivatization of this compound. The primary amine can be transformed into various nucleophilic species, or the aromatic ring can be functionalized to participate in these coupling reactions.

N-Arylation: As discussed in the previous section, the Buchwald-Hartwig amination is the premier method for the N-arylation of primary amines like this compound. nih.govrsc.org This reaction allows for the synthesis of a diverse library of N-aryl derivatives, which are common motifs in pharmaceuticals and electronic materials. The reaction conditions are generally mild and tolerant of a wide range of functional groups on the aryl halide coupling partner.

C-H Arylation: A more advanced and atom-economical strategy for derivatization is the direct C-H arylation of the aromatic ring. While challenging, recent advances in palladium catalysis have enabled the C-H functionalization of arenes. For this compound, the directing effect of the amino group could potentially be harnessed to achieve regioselective arylation at the ortho position of the phenyl ring. This approach avoids the pre-functionalization of the aromatic ring with a halide or triflate, making it a more sustainable synthetic route.

The following table outlines representative palladium-catalyzed arylation reactions applicable to this compound and its derivatives.

Reaction TypeCoupling Partner 1Coupling Partner 2Catalyst System (Example)Product Type
Buchwald-Hartwig AminationThis compoundAryl bromidePd(OAc)₂ / XPhos / NaOtBuN-Aryl-1-(4-hexylphenyl)ethan-1-amine
Suzuki-Miyaura Coupling1-(4-Bromo-hexylphenyl)ethan-1-amineArylboronic acidPd(PPh₃)₄ / K₂CO₃1-(4'-Aryl-4-hexylbiphenyl)ethan-1-amine
Heck Coupling1-(4-Bromo-hexylphenyl)ethan-1-amineAlkenePd(OAc)₂ / P(o-tol)₃ / Et₃N1-(4-Alkenyl-hexylphenyl)ethan-1-amine
Sonogashira Coupling1-(4-Iodo-hexylphenyl)ethan-1-amineTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃N1-(4-Alkynyl-hexylphenyl)ethan-1-amine

Functional Group Interconversions and Advanced Derivatization

Beyond cross-coupling reactions, the functional groups of this compound can be strategically interconverted to access a wider range of derivatives with diverse properties and applications.

Strategic Introduction of Heteroatoms

The introduction of heteroatoms such as oxygen, sulfur, and phosphorus can significantly alter the physicochemical properties of a molecule, including its polarity, hydrogen bonding capabilities, and metabolic stability. For this compound, several strategies can be envisioned for the strategic introduction of heteroatoms.

One approach involves the conversion of the primary amine to other nitrogen-containing functional groups. For instance, oxidation of the amine could yield a nitroso or nitro derivative, while reaction with appropriate reagents could lead to the formation of amides, sulfonamides, or phosphonamides. Each of these transformations introduces new heteroatoms and modifies the electronic and steric profile of the original molecule.

Furthermore, the aromatic ring provides a handle for the introduction of heteroatoms. Electrophilic aromatic substitution reactions could be employed to introduce halogen atoms, which can then be displaced by heteroatom nucleophiles in subsequent reactions. Alternatively, directed ortho-metalation followed by reaction with an electrophilic heteroatom source can provide a regioselective route to functionalization.

Recent advancements in radical chemistry also offer pathways for the introduction of heteroatoms. For instance, radical coupling reactions can be initiated from heteroatom-centered radicals to form new bonds with the aromatic ring or at the benzylic position. nih.gov

Formation of Supramolecular Building Blocks

The chiral nature of this compound makes it an attractive building block for the construction of supramolecular assemblies. acs.org Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to organize molecules into well-defined, higher-order structures. ethernet.edu.etnih.gov

The primary amine group of this compound is a key functional group for directing supramolecular assembly through hydrogen bonding. It can act as both a hydrogen bond donor and acceptor, allowing for the formation of intricate hydrogen-bonded networks. researchgate.net The presence of the aromatic ring also enables π-π stacking interactions, which can further stabilize the resulting supramolecular architectures.

The chirality of the molecule can be transferred to the supramolecular level, leading to the formation of chiral aggregates, helices, or other asymmetric structures. nih.gov This transfer of chirality is a fundamental concept in supramolecular chemistry and has applications in areas such as asymmetric catalysis, chiral sensing, and materials science. mdpi.com

Derivatization of this compound can be used to tune its self-assembly properties. For example, the introduction of additional hydrogen bonding motifs or larger aromatic surfaces can enhance the strength and directionality of the non-covalent interactions, leading to more stable and well-ordered supramolecular structures. The formation of metal-organic frameworks (MOFs) is another avenue where chiral amines can serve as essential building blocks, imparting chirality to the resulting porous materials for applications in enantioselective separations and catalysis. rsc.orgrsc.org

Computational and Theoretical Investigations of 1 4 Hexylphenyl Ethan 1 Amine

Quantum Chemical Methodologies for Molecular Structure and Electronic Properties

Quantum chemical methodologies are fundamental tools for investigating the intricacies of molecular systems. By solving the Schrödinger equation or its density-based equivalent, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For a molecule like 1-(4-Hexylphenyl)ethan-1-amine, DFT calculations can be employed to optimize its geometry, yielding precise information about bond lengths, bond angles, and dihedral angles. These calculations help in identifying the most stable three-dimensional arrangement of the atoms. Furthermore, DFT provides valuable data on electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Below is a representative table of optimized geometric parameters for the core structure of a phenylethylamine, which is structurally related to this compound, calculated using a common DFT functional such as B3LYP with a 6-31G* basis set.

ParameterValue
C-C (aromatic) bond length1.39 Å
C-C (ethyl chain) bond length1.53 Å
C-N bond length1.47 Å
C-C-N bond angle110.5°
H-N-H bond angle107.0°

Note: The data in this table is illustrative for a phenylethylamine scaffold and not specific to this compound.

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and the properties of excited states. This is particularly important for understanding a molecule's absorption and emission spectra, as well as its photochemical reactivity.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum, the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). This information is invaluable for interpreting experimental spectroscopic data and for designing molecules with specific photophysical properties.

A representative table of calculated electronic transitions for a substituted phenylethylamine is provided below.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.852550.02
S0 → S25.202380.15
S0 → S35.892100.45

Note: The data in this table is illustrative for a substituted phenylethylamine and not specific to this compound.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the different conformations of a molecule and their relative energies. By mapping the potential energy surface, it is possible to identify the most stable conformers (energy minima) and the energy barriers between them (saddle points).

Computational methods are extensively used to perform systematic conformational searches. For phenylethylamine derivatives, two principal conformations are typically considered: the anti (or extended) and the gauche (or folded) conformers, which are defined by the torsion angle of the C-C bond in the ethylamine (B1201723) side chain. The relative stability of these conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding or π-stacking.

The energy landscape provides a comprehensive picture of the conformational flexibility of a molecule. The results of a conformational analysis can be summarized in a table listing the relative energies of the stable conformers.

ConformerRelative Energy (kcal/mol)
Gauche 10.00
Gauche 20.15
Anti 10.80
Anti 21.20

Note: The data in this table is illustrative for a phenylethylamine and not specific to this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify intermediates, transition states, and the associated energy changes, providing a deeper understanding of the reaction kinetics and thermodynamics.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Locating and characterizing the transition state is a critical step in understanding a reaction mechanism. Frequency calculations are performed on the optimized transition state structure to confirm its identity; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The structure of the transition state provides valuable information about the bonding changes occurring during the reaction.

Once the reactants, products, and transition states have been identified and their energies calculated, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate, illustrating the energy barriers (activation energies) that must be overcome for the reaction to proceed.

For a hypothetical reaction involving an amine, such as a nucleophilic substitution, the calculated energies can be presented in a table.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

Note: The data in this table is illustrative for a representative amine reaction and not specific to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a compound like this compound, MD simulations could provide detailed insights into its interactions with potential biological targets, such as enzymes or receptors. Given its structural similarity to known monoamine oxidase (MAO) inhibitors, one could hypothetically simulate its interaction with MAO-A or MAO-B to explore its potential inhibitory activity. mdpi.comshefayekhatam.ir

The primary goals of such a simulation would be to:

Predict Binding Poses: Determine the most stable orientation of this compound within the active site of a target protein.

Analyze Interactions: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Assess Binding Stability: Evaluate the stability of the complex over time by analyzing metrics like the root-mean-square deviation (RMSD) of the ligand and protein.

Calculate Binding Free Energy: Estimate the binding affinity of the compound to its target, which can be correlated with its potential potency.

Hypothetical MD Simulation Parameters and Results

An MD simulation of this compound with a target protein, for instance, monoamine oxidase B, would involve setting up a system containing the protein, the ligand, water molecules, and ions to mimic physiological conditions. The simulation would then be run for a duration of nanoseconds to microseconds to observe the dynamics of the system.

Table 1: Hypothetical Analysis of a 100 ns MD Simulation of this compound with a Target Protein

ParameterHypothetical Value/ObservationInterpretation
Ligand RMSD 1.5 ± 0.3 ÅThe ligand remains stably bound in the active site with minor fluctuations.
Protein RMSD 2.1 ± 0.4 ÅThe overall protein structure remains stable throughout the simulation.
Key Interactions Hydrogen bond with Tyr435; Hydrophobic interactions with Phe343, Tyr398, Ile199The amine group and the hexylphenyl moiety are crucial for binding.
Binding Free Energy (MM/PBSA) -45.7 ± 5.2 kcal/molIndicates a favorable and strong binding affinity.

This table presents hypothetical data for illustrative purposes.

Such simulations could reveal that the hexylphenyl group of this compound occupies a hydrophobic pocket within the enzyme's active site, while the amine group forms critical hydrogen bonds with key amino acid residues. This information is invaluable for understanding its mechanism of action at a molecular level.

In Silico Screening and Ligand Design Principles

In silico screening involves the use of computational methods to search large databases of small molecules to identify those that are most likely to bind to a drug target. mdpi.com If this compound were identified as a hit compound, in silico methods could be employed to design new, potentially more potent and selective analogs. This process can be guided by two main principles: ligand-based and structure-based drug design.

Ligand-Based Design: In the absence of a known 3D structure of the target protein, ligand-based methods can be used. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Starting with this compound as a template, a pharmacophore model could be developed. This model would define the essential structural features required for activity, such as the positions of hydrophobic groups, hydrogen bond donors, and acceptors. This pharmacophore could then be used to screen virtual libraries for other molecules that fit the model.

Structure-Based Design: If the 3D structure of the target protein is known, structure-based design is a powerful approach. nih.gov Using the binding pose of this compound (potentially determined from MD simulations as described above), medicinal chemists can design modifications to improve its binding affinity and selectivity. For example, if the simulation reveals an unoccupied hydrophobic pocket near the hexyl group, analogs with larger alkyl chains could be designed to fill this pocket and enhance hydrophobic interactions.

Hypothetical Virtual Screening and Lead Optimization

A virtual screening campaign could be initiated to find novel scaffolds that mimic the binding mode of this compound. A library of commercially available compounds could be docked into the active site of the target protein, and the top-scoring compounds would be selected for further investigation.

Table 2: Hypothetical Results of a Virtual Screening Campaign for Analogs of this compound

Compound IDModification from Parent CompoundPredicted Docking Score (kcal/mol)Key Predicted Interactions
Parent This compound-7.8H-bond with Tyr435
Analog-1 Replacement of hexyl with a cyclohexyl group-8.5Enhanced hydrophobic interactions
Analog-2 Addition of a hydroxyl group to the phenyl ring-8.2Additional H-bond with Ser200
Analog-3 Replacement of ethylamine with a propylamine-7.5Steric clash with Leu171

This table presents hypothetical data for illustrative purposes.

The results from such a screening could suggest that modifying the alkyl chain or adding hydrogen-bonding moieties could improve the binding affinity. koreascience.kr Conversely, increasing the length of the ethylamine chain might be detrimental. These in silico predictions would then guide the synthesis and experimental testing of a smaller, more focused set of new compounds, thereby accelerating the drug discovery process.

Advanced Spectroscopic and Structural Characterization of 1 4 Hexylphenyl Ethan 1 Amine

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Hexylphenyl)ethan-1-amine provides critical information regarding its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak ([M]•+) for this compound is expected at a mass-to-charge ratio (m/z) of 205, corresponding to its molecular weight (C14H23N).

The fragmentation of phenethylamine (B48288) derivatives is well-documented and typically dominated by cleavage of the bond alpha to the nitrogen atom (α-cleavage), as this leads to the formation of a stable, resonance-stabilized iminium cation. libretexts.orgmiamioh.edu For this compound, the most prominent fragmentation pathway is the loss of a methyl radical (•CH3) from the ethylamine (B1201723) side chain. This α-cleavage results in the formation of the base peak at m/z 190.

Further fragmentation can occur, involving the hexyl chain and the aromatic ring. Cleavage at various points along the n-hexyl chain can produce a series of alkyl fragments. Another common fragmentation pathway for aromatic compounds is the formation of a tropylium ion at m/z 91, resulting from rearrangement and cleavage of the benzylic bond.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Predicted) Ion Structure Fragmentation Pathway
205 [C14H23N]•+ Molecular Ion ([M]•+)
190 [M - CH3]+ α-cleavage, loss of a methyl radical (Base Peak)
148 [M - C4H9]+ Benzylic cleavage with loss of a butyl radical from the hexyl group
134 [M - C5H11]+ Benzylic cleavage with loss of a pentyl radical from the hexyl group

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, and aliphatic chains.

As a primary amine, the compound will exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. libretexts.org One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. libretexts.org An N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹. libretexts.org

The aromatic part of the molecule will produce C-H stretching bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz Aromatic C=C stretching vibrations will result in characteristic peaks in the 1600-1450 cm⁻¹ region. tu.edu.iq The aliphatic hexyl and ethyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. tu.edu.iq The C-N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ range. libretexts.org

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group Intensity
~3380 and ~3300 N-H Stretch (asymmetric & symmetric) Primary Amine Medium
3100-3000 C-H Stretch Aromatic Ring Medium-Weak
2955-2850 C-H Stretch (asymmetric & symmetric) Alkyl (Hexyl, Ethyl) Strong
1650-1580 N-H Bend (Scissoring) Primary Amine Medium
1600-1450 C=C Stretch Aromatic Ring Medium-Strong
~1465 C-H Bend (Scissoring) -CH2- Medium
~1375 C-H Bend (Symmetric) -CH3 Medium
1335-1250 C-N Stretch Aromatic Amine Medium-Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by signals from the aromatic ring. Aromatic compounds typically show strong Raman bands due to substituent-insensitive ring vibrations. s-a-s.org

Key expected signals include a strong band for the symmetric ring breathing vibration. The C-H stretching vibrations of the aromatic ring (~3050 cm⁻¹) and the aliphatic chains (~2900 cm⁻¹) will also be present. The C=C stretching modes of the phenyl ring are also expected to be prominent. The amino group's vibrations, such as the N-H stretch, are typically weaker in Raman spectra compared to IR. acs.org

Table 3: Predicted Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Mode Functional Group Intensity
~3050 C-H Stretch Aromatic Ring Medium
~2930 C-H Stretch (symmetric) Alkyl (Hexyl, Ethyl) Strong
~2870 C-H Stretch (asymmetric) Alkyl (Hexyl, Ethyl) Strong
~1605 C=C Stretch Aromatic Ring Strong
~1000 Ring Breathing (trigonal) Aromatic Ring Strong

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Molecular Structures

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and crystal packing in the solid state. While no specific crystal structure for this compound is publicly available, analysis of similar structures, such as salts of 1-phenylethanamine, allows for a well-founded prediction of its solid-state characteristics. oalib.com

It is expected that the primary amine groups would be pivotal in forming the crystal lattice through intermolecular hydrogen bonding. N-H···N hydrogen bonds would likely link adjacent molecules, forming either centrosymmetric dimers or extended chains (catemers). The bulky hexylphenyl groups would then pack in a way to maximize van der Waals interactions, likely leading to layered structures or herringbone motifs. Given that the molecule is chiral (due to the stereocenter at the ethylamine C1 position), it would crystallize in a non-centrosymmetric space group, with common possibilities including monoclinic (e.g., P2₁) or orthorhombic (e.g., P2₁2₁2₁) systems. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound based on Analogous Structures

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁ or P2₁2₁2₁
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 25
β (°) 90 - 105 (for Monoclinic)
Z (molecules/unit cell) 4

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing polycrystalline materials. For this compound, PXRD would serve several key purposes. Firstly, it provides a unique "fingerprint" of the crystalline form, which can be used for phase identification and to confirm that the correct solid form has been synthesized. rigaku.com

Secondly, PXRD is crucial for assessing the purity of a crystalline sample. The presence of other crystalline phases or impurities would be detectable as additional peaks in the diffraction pattern. Finally, this technique is the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms. rigaku.com Different polymorphs can have different physical properties, and PXRD patterns allow for their unambiguous differentiation by showing unique peak positions (2θ angles) and intensities. A typical PXRD pattern for a pure, crystalline sample of this compound would exhibit a series of sharp, well-defined peaks, indicating a high degree of crystalline order.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule. For a chiral amine like this compound, which exists as two non-superimposable mirror images (enantiomers), CD spectroscopy can be used to determine the absolute configuration and the enantiomeric purity. nih.gov

The chromophore in this compound, the phenyl group, is achiral itself but becomes electronically perturbed by the adjacent chiral center (the carbon atom bonded to the amino group). This interaction gives rise to a characteristic CD spectrum. The two enantiomers, (R)-1-(4-hexylphenyl)ethan-1-amine and (S)-1-(4-hexylphenyl)ethan-1-amine, will produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other.

In practice, the CD signals for simple primary amines can be weak. To enhance the signal and facilitate analysis, the amine may be derivatized or complexed with an achiral or chiral reagent to form a new species with strong CD signals. utexas.eduresearchgate.net For instance, reacting the amine with a probe that creates a larger, more rigid chiral chromophoric system can lead to more intense and informative CD spectra. nih.gov The resulting spectrum's intensity is directly proportional to the concentration and enantiomeric excess (ee) of the analyte. nih.gov By constructing a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be accurately determined. nih.gov

Modern CD spectrophotometers often measure UV and CD spectra simultaneously, which allows for the combined determination of both the total concentration and the enantiomeric composition of a sample. nih.gov

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of this compound

EnantiomerWavelength (λmax, nm)Molar Ellipticity ([θ])
(R)-1-(4-Hexylphenyl)ethan-1-amine220+15,000
(S)-1-(4-Hexylphenyl)ethan-1-amine220-15,000
Racemic Mixture2200

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an essential tool for assessing the purity and enantiomeric composition of chiral compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) can be utilized, each providing different types of information.

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for determining the purity and, crucially, the enantiomeric excess of chiral molecules like this compound. yakhak.org The separation of enantiomers is achieved by using a chiral stationary phase (CSP). chromatographyonline.com

These CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclofructan-based CSPs are particularly successful in separating primary amines. chromatographyonline.comnih.gov

The choice of mobile phase is critical for achieving optimal separation. For normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol is common. yakhak.orgchromatographyonline.com To improve peak shape and resolution for basic compounds like amines, additives such as diethylamine or triethylamine are often included in the mobile phase. chromatographyonline.comnih.gov

The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers in the chromatogram. High-Performance Liquid Chromatography is a preferred method due to its high accuracy, sensitivity, and reproducibility for quantitative analysis. heraldopenaccess.usuma.es

Table 2: Example HPLC Method for Enantiomeric Separation

ParameterCondition
Column Chiralpak® IA (Amylose-based CSP)
Mobile Phase Hexane:Ethanol with 0.1% Diethylamine (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 1.5

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. agilent.com It is most commonly used to determine the molecular weight distribution of polymers and macromolecules. agilent.comshimadzu.com

For a small, well-defined molecule such as this compound (Molecular Weight: 205.34 g/mol ), the application of GPC is primarily for assessing the presence of high-molecular-weight impurities, such as oligomers or polymers that may have formed during synthesis or storage. agilent.com The compound itself would typically elute as a single, sharp peak at a retention time corresponding to its small molecular size. Any impurities of significantly higher molecular weight would elute earlier.

GPC is not suitable for separating enantiomers, as they have the same molecular size and shape. Furthermore, it is not a primary method for determining the purity of small molecules with respect to low-molecular-weight contaminants, as these would likely co-elute with the main compound. Its utility is in providing a "fingerprint" of the sample's molecular size distribution, which can be valuable for quality control in specific contexts, such as checking for polymeric residues. nih.gov The analysis is typically performed using columns with small pore sizes, optimized for the separation of low molecular weight compounds. agilent.com

Table 3: GPC System Parameters for Impurity Analysis

ParameterCondition
Columns 2 x High-Resolution Polystyrene-Divinylbenzene GPC columns (e.g., 50 Å, 100 Å)
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Detector Refractive Index (RI)
Temperature 35 °C
Calibration Polystyrene standards

Applications of 1 4 Hexylphenyl Ethan 1 Amine in Advanced Organic Synthesis and Materials Science Research

Chiral Building Block in Stereoselective Synthesis

In the synthesis of enantiomerically pure compounds, such as pharmaceuticals and agrochemicals, the use of chiral building blocks is a cornerstone strategy. tcichemicals.comnih.gov A chiral building block is an optically active molecule that is incorporated into a larger structure, transferring its chirality to the final product. 1-(4-Hexylphenyl)ethan-1-amine, available as the (1R)-enantiomer, is structurally analogous to widely used compounds like 1-phenylethylamine (B125046) and possesses the necessary features to be a valuable tool in asymmetric synthesis. nih.govscbt.com

The primary amine group provides a reactive handle for a variety of chemical transformations, while the stereocenter adjacent to the phenyl ring can effectively influence the stereochemical outcome of reactions on molecules to which it is attached.

Ligand Design for Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands that coordinate to a metal center to create a chiral environment, enabling the catalyst to selectively produce one enantiomer of a product. nih.gov Chiral primary amines are versatile starting materials for the synthesis of such ligands.

The amine functionality of this compound can be converted into other functional groups, such as imines or amides, to create bidentate or polydentate ligands. For instance, condensation with a phosphine-containing aldehyde could yield a P,N-ligand. The steric bulk of the 4-hexylphenyl group would play a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity in catalytic reactions like hydrogenation, allylic alkylation, or hydroformylation.

Table 1: Potential Roles of this compound in Ligand Design

Feature Role in Asymmetric Catalysis
Chiral Center Induces stereoselectivity by creating a chiral environment around the metal catalyst.
Amine Group Serves as a coordination site or a synthetic handle to link to other donor atoms (e.g., P, O, S).

| Hexylphenyl Group | Provides steric bulk to influence substrate approach and enhances solubility in organic solvents. |

Synthesis of Chiral Auxiliaries and Resolving Agents

Chiral Auxiliaries: A chiral auxiliary is a group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered. sigmaaldrich.comchemeurope.com Chiral amines like pseudoephedrine are frequently used to form amides with carboxylic acids. chemeurope.com The alpha-proton of the resulting amide can be removed to form a chiral enolate, which then reacts with electrophiles from a sterically preferred direction. wikipedia.org

Similarly, this compound could be reacted with a prochiral carboxylic acid to form an amide. The stereocenter of the amine would then guide subsequent reactions, such as alkylation at the alpha-position, before being cleaved to yield an enantiomerically enriched carboxylic acid.

Resolving Agents: As a chiral amine, this compound can also function as a resolving agent for the separation of racemic mixtures of chiral acids. tcichemicals.com The process involves reacting the racemic acid with one enantiomer of the amine to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. Once separated, the pure enantiomers of the acid can be recovered by treatment with a strong acid to break the salt.

Precursor for Advanced Organic Materials

The unique combination of a rigid aromatic core and a flexible aliphatic chain makes this compound an attractive precursor for various functional organic materials.

Integration into Conjugated Polymer Systems

Conjugated polymers are organic macromolecules with alternating single and double bonds, which gives them interesting electronic and optical properties for use in applications like LEDs and solar cells. While the direct polymerization of this compound is not typical, it can be incorporated as a chiral side chain onto a conjugated polymer backbone.

This is typically achieved by first functionalizing the monomer units of the polymer (e.g., fluorene (B118485) or thiophene (B33073) derivatives) with groups that can react with the amine. The introduction of the chiral 1-(4-hexylphenyl)ethylamino side chain could impart several beneficial properties:

Solubility: The hexyl group would significantly improve the solubility of the otherwise rigid polymer in common organic solvents, which is crucial for solution-based processing.

Chiroptical Properties: The presence of a chiral center can induce helicity in the polymer backbone, leading to circularly polarized luminescence (CPL), a desirable property for advanced display technologies.

Morphology Control: The bulky side chains can influence the solid-state packing of the polymer chains, affecting charge transport and device efficiency.

While synthetic routes like Suzuki cross-coupling are common for forming the polymer backbone, integrating the amine would require a post-polymerization modification or the synthesis of a custom monomer. nih.gov

Development of Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The structural elements of this compound make it a candidate for designing such assemblies.

The primary amine group is an excellent hydrogen bond donor, while the nitrogen lone pair is a hydrogen bond acceptor. This allows the molecule to form predictable hydrogen-bonding networks. Furthermore, the phenyl rings can interact with those of neighboring molecules via π-π stacking. The hexyl chains can interdigitate, creating van der Waals interactions that help stabilize the resulting framework. By carefully controlling conditions, it is conceivable that this molecule could self-assemble into well-defined structures like fibers, sheets, or gels.

Synthesis of Liquid Crystalline Compounds

The molecular architecture of this compound is highly suited for the synthesis of liquid crystals. colorado.edu Thermotropic liquid crystals are typically composed of molecules with a rigid core and one or more flexible tails. researchgate.netresearchgate.net The 4-hexylphenyl group in the target molecule perfectly embodies this "rigid-flexible" design principle.

The amine group serves as a versatile synthetic point for building larger, more complex liquid crystalline molecules, known as mesogens. A common reaction is the condensation of the amine with an aldehyde to form an imine (or Schiff base), which is a linkage frequently used to connect different parts of a mesogen. For example, reacting this compound with a benzaldehyde (B42025) derivative that also contains a long alkyl chain could produce a molecule with the necessary elongated, rod-like shape to exhibit liquid crystalline phases (e.g., nematic or smectic). google.com The introduction of the chiral center from the amine would result in a chiral liquid crystal, which could form cholesteric or chiral smectic phases, useful in ferroelectric displays and optical sensors.

Table 2: Suitability of this compound for Liquid Crystal Synthesis

Molecular Fragment Role in Liquid Crystal Formation
Phenyl Ring Acts as the rigid core, promoting anisotropic packing.
Hexyl Chain Functions as the flexible tail, lowering the melting point and enabling mesophase formation.
Amine Group Provides a reactive site for linking to other molecular fragments to build a complete mesogen.

| Chiral Center | Induces helical superstructures, leading to chiral mesophases like cholesteric phases. |

Fabrication of Functional Dyes and Photochromic Scaffolds

Primary aromatic amines are fundamental precursors in the synthesis of a vast array of functional dyes, most notably azo dyes. The synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.govjchemrev.comjbiochemtech.com The amino group on this compound can undergo diazotization to form a diazonium salt, which can then be reacted with various coupling components to produce a wide range of azo dyes. The presence of the 4-hexylphenyl group in the resulting dye molecule could influence its properties, such as its solubility in organic solvents, its affinity for certain substrates, and its color. While specific examples of dyes synthesized from this compound are not prevalent in publicly available literature, the general reactivity of primary aromatic amines suggests its utility in this area. jbiochemtech.comnih.gov

Photochromic materials, which undergo a reversible change in color upon exposure to light, are of significant interest for applications such as smart windows, optical data storage, and molecular switches. nih.gov The performance of these materials is highly dependent on their molecular structure. Chiral molecules are often incorporated into photochromic systems, particularly in the field of liquid crystals, to induce helical structures that can modulate light. rochester.edu Although direct applications of this compound in photochromic scaffolds are not widely documented, its chiral nature and its amine functionality provide a handle for its incorporation into larger photochromic molecules or liquid crystal formulations. colorado.eduresearchgate.net For instance, it could be used to synthesize chiral Schiff bases, which are known to exhibit liquid crystalline properties. researchgate.netresearchgate.net The hexylphenyl group would likely promote mesophase formation, a key characteristic of liquid crystals. mdpi.com

Role in the Synthesis of Complex Molecular Architectures (e.g., Heterocycles)

Chiral amines are invaluable building blocks in the asymmetric synthesis of complex organic molecules, including a wide variety of nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products. sigmaaldrich.com The stereochemistry of the final product can often be controlled by the chirality of the starting amine. This compound, as a chiral primary amine, can be utilized as a chiral auxiliary or a direct precursor in the synthesis of more complex structures. rsc.org

The synthesis of heterocyclic compounds such as pyridines and quinolines often involves the condensation of amines with carbonyl compounds or other reactive species. nih.govrsc.orgelsevierpure.com While specific synthetic routes employing this compound are not extensively reported, its primary amine functionality allows it to participate in reactions that form the core of many heterocyclic systems. For example, it could be used in multicomponent reactions to generate highly substituted pyridines. semanticscholar.orgresearchgate.net Furthermore, its chirality can be transferred to the target molecule, making it a useful tool in asymmetric catalysis for the synthesis of enantiomerically pure heterocycles. beilstein-journals.orgnih.govnih.gov

Research on Enzymatic Transformations and Biocatalysis

The production of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug can be highly dependent on its stereochemistry. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods for the synthesis and resolution of chiral amines. diva-portal.orgtudelft.nl

Enzymes such as lipases and transaminases have been extensively studied for the kinetic resolution of racemic amines. researchgate.netnih.gov In a kinetic resolution process, one enantiomer of the racemate reacts faster with the enzyme, allowing for the separation of the two enantiomers. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic amine, producing an amide and leaving the unreacted enantiomer in high enantiomeric excess.

Transaminases (TAs) are particularly powerful enzymes for the synthesis of chiral amines. mdpi.com They catalyze the transfer of an amino group from an amino donor to a ketone, producing a chiral amine. researchgate.net Depending on the stereoselectivity of the transaminase used, either the (R)- or (S)-enantiomer of the amine can be synthesized with high enantiomeric excess. nih.gov Transaminases can also be used for the deracemization of amines, where one enantiomer is selectively deaminated to the corresponding ketone, which can then be re-aminated to the desired enantiomer, theoretically allowing for a 100% yield of a single enantiomer. researchgate.netnih.govdntb.gov.ua

The application of these enzymatic methods to this compound would allow for the efficient production of both its (R)- and (S)-enantiomers in high purity. These enantiomerically pure forms are valuable for further use in asymmetric synthesis and for the development of chiral materials.

Enzyme ClassTransformationSubstrateProductKey Findings
Lipase Kinetic Resolution (Acylation)Racemic this compoundEnantiomerically enriched amide and unreacted amineCan achieve high enantiomeric excess for both the acylated and unreacted amine depending on the enzyme and reaction conditions.
Transaminase Asymmetric Synthesis4-Hexylacetophenone(R)- or (S)-1-(4-Hexylphenyl)ethan-1-amineHighly selective for the production of a single enantiomer with high conversion and enantiomeric excess.
Transaminase Kinetic Resolution (Deamination)Racemic this compoundEnantiomerically enriched amine and 4-HexylacetophenoneAllows for the isolation of one enantiomer by selectively converting the other to the corresponding ketone.

Future Research Directions and Emerging Paradigms

Development of Novel Enantioselective Synthesis Methods

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. nih.gov While general methods for the synthesis of chiral amines are well-established, future research on 1-(4-Hexylphenyl)ethan-1-amine could focus on the development of highly efficient and selective novel methods.

A primary route for the synthesis of this compound would be the asymmetric reduction of the corresponding prochiral ketone, 1-(4-hexylphenyl)ethan-1-one. nih.govsigmaaldrich.commdpi.comsigmaaldrich.com Research in this area could explore various catalytic systems, including transition metal catalysts with chiral ligands and biocatalysts.

Transition Metal Catalysis: Future studies could investigate the use of ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) or diamine ligands for the asymmetric transfer hydrogenation or direct hydrogenation of 1-(4-hexylphenyl)ethan-1-one. acs.org The hexyl group may influence the steric and electronic properties of the substrate, necessitating the screening of a library of chiral ligands to achieve high enantioselectivity.

Biocatalysis: Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. nih.gov Transaminases (TAs) could be employed for the asymmetric amination of 1-(4-hexylphenyl)ethan-1-one, using an amino donor like isopropylamine. acs.org Imine reductases (IREDs) and amine dehydrogenases (ADHs) also present viable enzymatic routes for the reductive amination of the ketone. nih.gov Future research could involve screening existing enzyme libraries or engineering novel enzymes with improved activity and selectivity for this specific substrate. nih.gov

Below is an illustrative data table summarizing potential outcomes from such synthetic explorations.

Catalyst/EnzymeReaction TypeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
RuCl(p-cymene)[(R,R)-TsDPEN]Asymmetric Transfer Hydrogenation1-(4-hexylphenyl)ethan-1-one(R)-1-(4-Hexylphenyl)ethan-1-amine>9998
[Rh(cod)Cl]₂ / (R)-BINAPAsymmetric Hydrogenation1-(4-hexylphenyl)ethan-1-one(R)-1-(4-Hexylphenyl)ethan-1-amine9895
Transaminase (engineered)Asymmetric Amination1-(4-hexylphenyl)ethan-1-one(S)-1-(4-Hexylphenyl)ethan-1-amine95>99
Imine Reductase (IRED)Reductive Amination1-(4-hexylphenyl)ethan-1-one(R)-1-(4-Hexylphenyl)ethan-1-amine9297

This table presents hypothetical data based on typical results for similar substrates and catalytic systems.

Exploration of Advanced Catalytic Applications

Chiral amines and their derivatives are widely used as organocatalysts and as ligands in transition metal catalysis. nih.gov The unique structure of this compound, with its defined stereochemistry and lipophilic tail, makes it an interesting candidate for applications in asymmetric catalysis.

Organocatalysis: As a primary chiral amine, it could be utilized in enamine and iminium ion catalysis for various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The hexyl group might enhance solubility in nonpolar solvents and could influence the catalyst's stereochemical control through non-covalent interactions.

Chiral Ligands: this compound can serve as a precursor for the synthesis of more complex chiral ligands. researchgate.netnih.govacs.org For instance, it can be converted into chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenations or into chiral Schiff base ligands for various metal-catalyzed reactions. The long alkyl chain could be beneficial for creating a specific chiral pocket around the metal center, potentially leading to high enantioselectivities.

An illustrative table of potential catalytic applications is provided below.

Catalyst SystemReaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee, %)
This compound (as organocatalyst)Michael AdditionCyclohexanone + NitrostyreneChiral nitroalkane9092 (S)
Pd(OAc)₂ / Ligand derived from this compoundAsymmetric Allylic Alkylation1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonateChiral malonate derivative9596 (R)

This table presents hypothetical data based on typical results for similar catalytic systems.

Integration into Advanced Functional Materials

Chiral Polymers: The amine functionality allows for its polymerization or grafting onto polymer backbones. chinesechemsoc.org For example, it could be incorporated into polyamides, polyimides, or polyurethanes. The resulting chiral polymers could find applications as chiral stationary phases in chromatography for the separation of enantiomers, or as materials with nonlinear optical properties. The hexyl group could enhance the processability of these polymers and influence their self-assembly behavior.

Liquid Crystals: The elongated molecular shape due to the hexylphenyl group suggests that derivatives of this compound could exhibit liquid crystalline properties. Chiral liquid crystals are of great interest for applications in displays and optical sensors.

Deeper Computational Insight into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the mechanisms of reactions and the origins of stereoselectivity. researchgate.net For this compound, computational studies could be employed in several areas:

Conformational Analysis: Understanding the preferred conformations of the amine and its derivatives is crucial for designing chiral ligands and organocatalysts.

Transition State Modeling: DFT calculations can be used to model the transition states of reactions catalyzed by this amine or its derivatives. This can help to rationalize the observed enantioselectivities and to design more effective catalysts. nih.gov

Interaction with Substrates: Computational methods can be used to study the non-covalent interactions between the catalyst and the substrates, which are often key to achieving high stereocontrol.

Sustainable Synthesis and Green Chemistry Principles

Adherence to the principles of green chemistry is becoming increasingly important in chemical synthesis. rsc.org Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes.

This includes:

Use of Renewable Feedstocks: Exploring synthetic routes that start from bio-based materials.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, such as direct amination reactions. wikipedia.org

Catalytic Methods: Favoring the use of catalytic methods over stoichiometric reagents to reduce waste. hims-biocat.eu

Green Solvents: Utilizing environmentally friendly solvents, such as water, ethanol (B145695), or supercritical fluids.

Biocatalytic methods, as mentioned in section 8.1, are particularly well-aligned with the principles of green chemistry. hims-biocat.eu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.